molecular formula C13H14F6N2O2 B5223711 ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]carbamate

ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]carbamate

Cat. No.: B5223711
M. Wt: 344.25 g/mol
InChI Key: WLDKPMKHOSVQNI-UHFFFAOYSA-N
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Description

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]carbamate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]carbamate typically involves the reaction of hexafluoropropylene with aniline derivatives under controlled conditions. The reaction proceeds through the formation of hexafluoroacetone, which is then reacted with ethyl carbamate to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted products with different functional groups replacing the fluorine atoms .

Scientific Research Applications

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]carbamate involves its interaction with molecular targets through its fluorinated structure. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with specific enzymes and receptors. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]carbamate is unique due to its specific structure, which combines the properties of fluorinated compounds with the functional groups of aniline and carbamate.

Properties

IUPAC Name

ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-methylanilino)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F6N2O2/c1-3-23-10(22)21-11(12(14,15)16,13(17,18)19)20-9-7-5-4-6-8(9)2/h4-7,20H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDKPMKHOSVQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=CC=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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